N~2~-(4-bromobenzyl)-N-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-bromobenzyl)-N-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromobenzyl group, a cyclopentyl group, and a phenylsulfonyl group attached to a glycinamide backbone, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromobenzyl)-N-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromobenzyl chloride: This can be achieved by reacting 4-bromotoluene with chlorine gas in the presence of a catalyst.
Formation of N-cyclopentylglycinamide: Cyclopentylamine is reacted with glycine to form N-cyclopentylglycinamide.
Coupling Reaction: The final step involves coupling 4-bromobenzyl chloride with N-cyclopentylglycinamide in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
Industrial Production Methods
Industrial production of N2-(4-bromobenzyl)-N-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-bromobenzyl)-N-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N~2~-(4-bromobenzyl)-N-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(4-bromobenzyl)-N-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the phenylsulfonyl group can enhance solubility and stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
N~2~-(4-bromobenzyl)-N-cyclopentyl-N~2~-(phenylsulfonyl)glycinamide can be compared with similar compounds, such as:
- N~2~-(4-bromobenzyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-bromobenzyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-bromobenzyl)-N~1~-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-cyclopentylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-17-12-10-16(11-13-17)14-23(15-20(24)22-18-6-4-5-7-18)27(25,26)19-8-2-1-3-9-19/h1-3,8-13,18H,4-7,14-15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTNVDBQBUMILI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.